molecular formula C21H20N2O4S B2933134 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477550-70-2

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2933134
CAS No.: 477550-70-2
M. Wt: 396.46
InChI Key: TYNSNCXDRHHMPW-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Carboxamides, on the other hand, are organic compounds that contain the functional group CONH2. They are commonly used in the synthesis of a wide variety of organic compounds and also exhibit a wide range of biological activities.


Molecular Structure Analysis

Thiazoles have a planar structure and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure of carboxamides consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom.


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . Carboxamides, on the other hand, can undergo hydrolysis, reduction, and reactions with organometallic reagents.


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial and Anticancer Properties

  • Antibacterial Agents

    Thiazole derivatives have been investigated for their promising antibacterial activity. For instance, novel analogs designed and synthesized involving 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones displayed significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines (Palkar et al., 2017).

  • Anticancer Evaluation

    N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for anticancer activity against multiple cancer cell lines. Several compounds exhibited moderate to excellent anticancer activity, highlighting the potential of thiazole derivatives as EGFR inhibitors and their role in cancer treatment (Ravinaik et al., 2021).

Synthesis and Characterization

  • Synthesis Techniques

    The synthesis of thiazole and related derivatives is a key area of research, with methodologies ranging from microwave-assisted synthesis to traditional chemical reactions. These techniques are critical for creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Tiwari et al., 2017).

  • Structural Analysis

    The detailed structural characterization of synthesized compounds, including X-ray crystallography and spectroscopic analysis, plays a vital role in understanding their properties and potential applications. For example, the synthesis and crystal structure analysis of specific pyrazole-carboxamide derivatives provide insights into their molecular geometry and potential interactions (Prabhuswamy et al., 2016).

Pharmacological Evaluation

  • Antimicrobial and Antifungal Activities: The evaluation of thiazole derivatives for antimicrobial and antifungal activities is an ongoing area of research. These compounds are tested against a variety of pathogenic strains to assess their efficacy and potential as therapeutic agents (Bikobo et al., 2017).

Future Directions

Thiazoles and carboxamides continue to be areas of active research due to their wide range of biological activities . Future research may focus on the design and synthesis of new derivatives with improved potency and selectivity, as well as better pharmacokinetic properties.

Properties

IUPAC Name

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-2-9-25-16-6-3-14(4-7-16)17-13-28-21(22-17)23-20(24)15-5-8-18-19(12-15)27-11-10-26-18/h3-8,12-13H,2,9-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNSNCXDRHHMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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